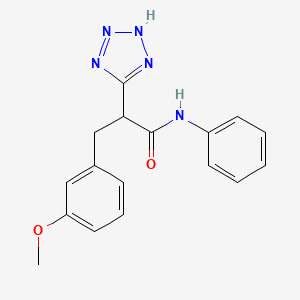

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide

Description

3-(3-Methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a central propanamide backbone substituted with a 3-methoxyphenyl group at position 3, a phenyl group at the N-terminal, and a 2H-tetrazol-5-yl moiety at position 2. The methoxy group on the phenyl ring may influence lipophilicity and electronic properties, impacting binding interactions in biological systems.

For instance, VKNG-1, a related tetrazole-containing compound, demonstrates ABCG2-mediated multidrug resistance antagonism in colon cancer .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-14-9-5-6-12(10-14)11-15(16-19-21-22-20-16)17(23)18-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,18,23)(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBXOCRBJGZNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide to form the tetrazole ring. Finally, the propanamide group is introduced through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 3-(3-hydroxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a common propanamide-tetrazole scaffold with several analogs. Key structural variations lie in substituent patterns on the phenyl rings and tetrazole tautomerism (1H- vs. 2H-tetrazole).

Table 1: Structural Comparison of Tetrazole-Based Propanamides

*Estimated based on analogs.

Key Observations :

Physicochemical Properties

Data from analogs suggest the following trends:

Table 2: Physicochemical Properties

*Calculated using fragment-based methods.

Key Observations :

- Methoxy groups increase lipophilicity (higher LogP), as seen in ’s dimethoxy analog .

- The target compound’s solubility profile likely aligns with its methoxy-substituted analogs, requiring formulation aids for bioavailability.

Anticancer Potential:

- VKNG-1 : Inhibits ABCG2 efflux pumps, reversing multidrug resistance in cancer cells via p-AKT and Bcl-2 pathways .

Antiviral Potential:

- Letermovir (), though structurally distinct, highlights the role of methoxyphenyl and tetrazole motifs in targeting viral enzymes (e.g., cytomegalovirus protease) .

Q & A

Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring (e.g., methoxylation or chlorination) followed by tetrazole ring formation. For example, analogous compounds are synthesized via cyclization reactions using nitriles and sodium azide under acidic conditions . Optimization includes temperature control (e.g., 60–80°C for tetrazole formation) and solvent selection (e.g., DMF or THF). Catalysts like ammonium chloride may improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, tetrazole protons at δ 8.0–9.0 ppm) .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H] for CHNO: ~315.12 m/z) .

- X-ray crystallography (if crystalline): For unambiguous confirmation of stereochemistry and bond angles .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using -labeled antagonists for mGlu5 or TRPV1 receptors, given structural analogs in evidence) .

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in target cell lines .

- Enzyme inhibition assays : Fluorogenic substrates for enzymes like kinases or proteases, depending on hypothesized targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core modifications : Vary substituents on the phenyl (e.g., replace methoxy with ethoxy or halogens) and tetrazole rings (e.g., 1H- vs. 2H-tautomers) to assess binding affinity changes .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (tetrazole NH) or hydrophobic (methoxyphenyl) interactions .

- In vivo pharmacokinetics : Radiolabel analogs (e.g., -methoxy groups) for PET imaging to evaluate blood-brain barrier penetration .

Q. How can metabolic stability and degradation pathways be analyzed?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS. Common metabolic sites include methoxy demethylation or tetrazole oxidation .

- Stability studies : Expose to simulated gastric fluid (pH 2) or plasma to identify hydrolysis-prone groups (e.g., amide bonds) .

- Isotope labeling : Use -labeled compounds to trace degradation products in excretion studies .

Q. How to resolve contradictions in biological data (e.g., conflicting receptor affinities)?

- Methodological Answer :

- Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity) .

- Species specificity : Test compounds in human vs. rodent receptor isoforms (e.g., mGlu5 receptors exhibit species-dependent ligand binding) .

- Off-target screening : Use panels like Eurofins’ CEREP to identify unintended interactions (e.g., serotonin or adrenergic receptors) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC/IC values.

- ANOVA with post-hoc tests : Compare multiple groups (e.g., different substituents) for significance (p<0.05) .

- Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Q. How to design a computational workflow for binding mode prediction?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide to dock into receptor crystal structures (e.g., mGlu5 PDB: 6N4W). Prioritize poses with conserved interactions (e.g., tetrazole NH with Arg107) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) .

- Free energy calculations : MM-GBSA to rank binding affinities of analogs .

Advanced Applications

Q. How can this compound be modified for use in targeted drug delivery?

- Methodological Answer :

- Prodrug design : Introduce cleavable linkers (e.g., esterase-sensitive groups) at the propanamide moiety for site-specific activation .

- Nanoparticle conjugation : Attach via PEG linkers to liposomal carriers for enhanced tumor penetration .

Q. What strategies improve selectivity against off-target receptors?

- Methodological Answer :

- Fragment-based design : Replace the N-phenyl group with smaller heterocycles (e.g., pyridine) to reduce steric clashes with non-target receptors .

- Alchemical free energy perturbation : Predict relative binding energies of analogs to refine selectivity .

Contradictory Data & Troubleshooting

Q. Why might in vitro activity fail to translate to in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (e.g., <10% oral absorption) and plasma protein binding (e.g., >90% bound) .

- Metabolite interference : Test major metabolites (e.g., demethylated analogs) for antagonistic effects .

Q. How to address discrepancies in synthetic yields between labs?

- Methodological Answer :

- Reagent purity : Ensure sodium azide is fresh (decomposition reduces reactivity) .

- Moisture control : Use anhydrous solvents and gloveboxes for tetrazole cyclization (hygroscopic intermediates degrade in humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.